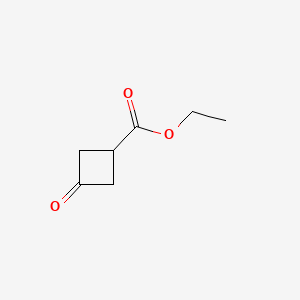
3'-Fluoro-3-iodo-4'-methoxybenzophenone
Übersicht
Beschreibung
3’-Fluoro-3-iodo-4’-methoxybenzophenone is a chemical compound with the IUPAC name (3-fluoro-4-methoxyphenyl)(2-iodophenyl)methanone . It has a molecular weight of 356.14 . This compound is used in scientific research and possesses diverse applications, from drug discovery to material science, due to its unique properties and intriguing reactivity.
Molecular Structure Analysis
The InChI code for 3’-Fluoro-3-iodo-4’-methoxybenzophenone is 1S/C14H10FIO2/c1-18-13-7-6-9(8-11(13)15)14(17)10-4-2-3-5-12(10)16/h2-8H,1H3 . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
FIOMBP has been used in a variety of scientific research applications, including its use as a reagent for organic synthesis, as a fluorescent probe for biological imaging, and as a photoinitiator for polymerization reactions. It has also been used in the study of enzymatic reactions, as a fluorescent marker for the detection of protein-protein interactions, and as a photochemical reaction initiator. Additionally, FIOMBP has been used in the study of cell signaling pathways and as a fluorescent marker for the detection of DNA damage.
Wirkmechanismus
FIOMBP works by undergoing a photochemical reaction in which the 3-fluoro-3-iodo-4'-methoxybenzophenone molecule absorbs light energy and undergoes a photochemical reaction. This reaction results in the formation of a radical species, which can then react with other molecules in the system. This process is known as photoredox catalysis and is used in a variety of scientific research applications.
Biochemical and Physiological Effects
FIOMBP has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and pain. Additionally, FIOMBP has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, FIOMBP has been found to have antioxidant and anti-inflammatory effects, as well as being able to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FIOMBP in laboratory experiments has a number of advantages. It is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, it is relatively stable and has a relatively low toxicity, making it safe to use in the laboratory. However, there are also some limitations to using FIOMBP in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is sensitive to light and air, so it must be stored in a dark, airtight container.
Zukünftige Richtungen
Future research on FIOMBP could focus on developing more efficient methods of synthesis, as well as investigating its potential applications in the pharmaceutical industry. Additionally, further research could be conducted on the biochemical and physiological effects of FIOMBP, as well as its potential toxicity and safety profile. Additionally, further research could be conducted on the mechanism of action of FIOMBP, as well as the potential for the development of novel therapeutic agents based on this compound. Finally, further research could be conducted on the potential applications of FIOMBP in the fields of imaging and diagnostics.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c1-18-13-6-5-10(8-12(13)15)14(17)9-3-2-4-11(16)7-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDRDVSZAPMHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234391 | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-03-6 | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-4-methoxyphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)






![1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3021321.png)

